3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid
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Overview
Description
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a heterocyclic compound that features a benzoxazine ring fused with a 6-oxoacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid, also known as 2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid, is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It has been found that certain derivatives of this compound can act as potential topoisomerase poisons . This means they can convert the enzyme into a cellular toxin by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA replication and transcription by inhibiting the action of topoisomerase I . This inhibition disrupts the normal functioning of these processes, leading to DNA damage and potentially cell death .
Pharmacokinetics
It is known that the compound is a weak acid and can react with bases to form salts . This property could potentially influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription processes, leading to DNA damage and potentially cell death . This makes it a potential candidate for the development of anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This solubility profile could influence its bioavailability and distribution within the body. Furthermore, the compound’s acidic nature allows it to react with bases to form salts, which could also affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It has been found that similar benzoxazine derivatives can inhibit human DNA topoisomerase I . This suggests that 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
Related benzoxazine derivatives have shown potential anticancer activity, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . Another approach involves the cyclization of olefinic amides or ureas in the presence of Lewis acids such as TMSOTf, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve solventless synthesis techniques to reduce environmental impact and production costs. This method involves the formation of perhydro-triazine intermediates from the reaction of formaldehyde with benzylamine, followed by cyclization to form the desired benzoxazine derivative .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity against DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
Uniqueness
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Biological Activity
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound is characterized by its unique structure, which includes a benzoxazine ring and an oxoacetic acid moiety. Its molecular formula is C9H7NO4 with a molecular weight of approximately 195.15 g/mol. The presence of both a benzoxazine and an oxoacetic acid group suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Benzoxazine Ring : The initial step often includes the reaction of an amine with a phenolic compound.
- Introduction of Oxoacetic Acid : Subsequent steps involve functionalization to incorporate the oxoacetic acid moiety.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazine derivatives. For instance, in a comparative study, various derivatives were tested against common bacterial strains:
Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
---|---|---|---|
4e | 22 | 20 | 18 |
4a | 20 | 18 | 16 |
4b | 15 | 14 | 12 |
Control | 10 | 9 | 8 |
Findings : Compound 4e exhibited the highest antimicrobial potency across all tested strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of benzoxazines is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Scavenging Free Radicals : The compound's structural features allow it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazine derivatives against resistant strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial activity .
- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties of benzoxazines in neuroprotective models, demonstrating significant reductions in markers of oxidative stress .
Properties
IUPAC Name |
2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBBUVIXOGMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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